molecular formula C12H11NO2 B13666175 Methyl 2-(isoquinolin-4-yl)acetate

Methyl 2-(isoquinolin-4-yl)acetate

Cat. No.: B13666175
M. Wt: 201.22 g/mol
InChI Key: ILTRUPLCJGJNLM-UHFFFAOYSA-N
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Description

Methyl 2-(isoquinolin-4-yl)acetate is an organic compound characterized by an isoquinoline moiety linked to an acetate ester. The parent acid, 2-(isoquinolin-4-yl)acetic acid (CAS 763024-93-7), has a molecular formula of C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol . The methyl ester derivative would thus have a molecular formula of C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol.

Applications may include use as intermediates in organic synthesis, such as Horner–Wadsworth–Emmons (HWE) reactions for α,β-unsaturated ester synthesis, as seen in structurally related phosphonate esters .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 2-isoquinolin-4-ylacetate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)6-10-8-13-7-9-4-2-3-5-11(9)10/h2-5,7-8H,6H2,1H3

InChI Key

ILTRUPLCJGJNLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isoquinolin-4-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isoquinolin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The isoquinoline ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the isoquinoline ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-(isoquinolin-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Isoquinoline derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(isoquinolin-4-yl)acetate and its derivatives often involves interactions with specific molecular targets in biological systems. These targets can include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl 2-(Isoquinolin-4-yl)acetate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Reactivity Safety/Notes
This compound C₁₂H₁₁NO₂ 201.22 Isoquinolin-4-yl, methyl ester Potential enzyme inhibition, synthetic intermediate Limited safety data; parent acid pKa: 3.18
(S)-Methyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-acetate C₁₅H₁₉NO₄ 277.32 Tetrahydroisoquinoline, methoxy groups Pharmaceutical research (e.g., CNS targets) Catalogued as rare chemical
Methyl 2-((4S)-2-phenyl-1,3-dioxolan-4-yl)acetate C₁₂H₁₄O₄ 222.24 Dioxolane ring, phenyl group Chiral synthon for asymmetric synthesis Catalogued as rare chemical
Methyl 2-thienyl acetate C₇H₈O₂S 156.20 Thienyl group, acetate ester Flavor/fragrance industry Irritant; requires safety protocols
Ethyl 2-(4-chloro-2-(isoxazol-5-yl)-5-methylphenoxy)acetate C₁₄H₁₄ClNO₄ 295.72 Isoxazole, phenoxy, chloro substituent Agrochemical or medicinal chemistry Supplier data available

Key Findings and Analysis

Structural Diversity and Reactivity: this compound distinguishes itself with an aromatic isoquinoline core, which may interact with biological targets like 3C-like proteinases, as seen in isoquinoline-containing acetamides . Comparatively, Methyl 2-thienyl acetate (C₇H₈O₂S) features a thiophene ring, offering distinct electronic properties for applications in materials science or flavor chemistry .

Synthetic Utility: Phosphonate esters like Methyl 2-[bis(benzyloxy)phosphoryl]acetate (, Table 4) are optimized for HWE reactions, achieving high stereoselectivity in α,β-unsaturated ester synthesis.

Pharmacological Potential: The tetrahydroisoquinoline derivative (C₁₅H₁₉NO₄) in includes methoxy groups that enhance binding to central nervous system (CNS) receptors. In contrast, the isoquinolin-4-yl acetate’s planar aromatic system may favor interactions with enzymes like cytochrome P450 or proteases .

Safety Profiles: Methyl 2-thienyl acetate has well-documented safety measures, including skin and eye irritation risks . For this compound, the parent acid’s predicted pKa (3.18) suggests moderate acidity, but esterification likely reduces reactivity hazards .

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